![molecular formula C8H12O2 B2791550 2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid CAS No. 1375088-03-1](/img/structure/B2791550.png)

2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

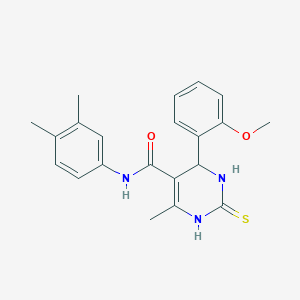

“2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid” is a chemical compound with the CAS Number: 1375088-03-1 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 2-(bicyclo[3.1.0]hexan-2-yl)acetic acid . The compound is typically stored at room temperature and is available in liquid form .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was found to be highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O2/c9-8(10)4-6-2-1-5-3-7(5)6/h5-7H,1-4H2,(H,9,10) . This indicates that the compound has a bicyclic structure with an acetic acid group attached .Chemical Reactions Analysis

The synthesis of bicyclo[3.1.0]hexanes involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 140.18 . The compound’s InChI code is 1S/C8H12O2/c9-8(10)4-6-2-1-5-3-7(5)6/h5-7H,1-4H2,(H,9,10) .Scientific Research Applications

2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme kinetics, and the study of membrane transport proteins. This compound has also been used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. This compound has also been used to study the structure and function of cell membranes, and to study the structure and function of DNA and RNA.

Mechanism of Action

2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid acts as an inhibitor of acyl-CoA synthetase, an enzyme involved in the synthesis of fatty acids. This compound binds to the active site of the enzyme and prevents the formation of fatty acids. This compound also binds to other proteins, such as proteases, and inhibits their activity. In addition, this compound has been shown to inhibit the activity of several enzymes involved in the biosynthesis of fatty acids, including acetyl-CoA synthetase and acyl-CoA synthetase.

Biochemical and Physiological Effects

This compound has been found to possess a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, and to inhibit the activity of several proteases. This compound has also been shown to inhibit the activity of several enzymes involved in the metabolism of carbohydrates, and to inhibit the activity of several enzymes involved in the metabolism of amino acids. In addition, this compound has been found to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, and it is readily available. This compound is also relatively stable, and it can be stored for extended periods of time. In addition, this compound is relatively non-toxic, and it has been found to possess a wide range of biochemical and physiological effects. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a relatively small molecule, and it can be difficult to accurately measure its concentration in a solution. In addition, this compound can be difficult to synthesize, and it can be difficult to control its concentration in a solution.

Future Directions

The use of 2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid in scientific research is still in its early stages, and there are a number of potential future directions for its use. This compound could be used to study the structure and function of proteins, and to study the interaction between proteins and other molecules. This compound could also be used to study the structure and function of cell membranes, and to study the structure and function of DNA and RNA. In addition, this compound could be used to study the metabolism of carbohydrates, and to study the metabolism of amino acids. Finally, this compound could be used to study the anti-inflammatory and anti-cancer properties of other compounds.

Synthesis Methods

2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the hydrolysis of esters. The Grignard reaction is a chemical reaction in which a Grignard reagent reacts with an electrophilic carbon atom to form an organometallic compound. The Wittig reaction is a chemical reaction in which a Wittig reagent reacts with an aldehyde or ketone to form an alkene. The hydrolysis of esters is a chemical reaction in which an ester is broken down into an alcohol and an acid by the addition of water.

Safety and Hazards

properties

IUPAC Name |

2-(2-bicyclo[3.1.0]hexanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)4-6-2-1-5-3-7(5)6/h5-7H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNCMDYYBLMWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)

![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)

![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)

![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)

![1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one](/img/structure/B2791477.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2791488.png)

![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)